molecular formula C20H21N3O3 B7705741 N-(2-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7705741
M. Wt: 351.4 g/mol
InChI Key: LXPYHZKVKIEKHB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MPOB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOB belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of MPOB is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, MPOB has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the VEGF/VEGFR pathway, which is involved in tumor angiogenesis. In inflammation research, MPOB has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammatory cytokines. In neurological disorder research, MPOB has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPOB has been shown to have various biochemical and physiological effects in different research studies. In cancer research, MPOB has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In inflammation research, MPOB has been shown to reduce the production of inflammatory cytokines, inhibit the activation of NF-κB, and regulate oxidative stress. In neurological disorder research, MPOB has been shown to improve cognitive function, reduce neuroinflammation, and regulate oxidative stress.

Advantages and Limitations for Lab Experiments

MPOB has several advantages for lab experiments, including its well-established synthesis method, diverse biological activities, and potential therapeutic applications in various diseases. However, MPOB also has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on MPOB. In cancer research, future studies could focus on the combination of MPOB with other anticancer agents to enhance its therapeutic efficacy. In inflammation research, future studies could focus on the development of MPOB analogs with improved bioavailability and selectivity. In neurological disorder research, future studies could focus on the investigation of the long-term effects of MPOB treatment and its potential use in clinical trials.
Conclusion:
MPOB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its well-established synthesis method, diverse biological activities, and potential therapeutic applications make it a promising candidate for further research. The exact mechanism of action of MPOB is not fully understood, but it is believed to involve the modulation of various signaling pathways. Future research on MPOB could lead to the development of novel therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.

Synthesis Methods

MPOB can be synthesized by the reaction of 2-methoxybenzoyl chloride and p-tolyl hydrazine in the presence of triethylamine, followed by the reaction of the resulting product with 4-bromo-1-butanol in the presence of potassium carbonate. The final product is obtained after purification through column chromatography. The synthesis method of MPOB is well-established and has been reported in several scientific publications.

Scientific Research Applications

MPOB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, MPOB has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation. In neurological disorder research, MPOB has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-10-12-15(13-11-14)20-22-19(26-23-20)9-5-8-18(24)21-16-6-3-4-7-17(16)25-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPYHZKVKIEKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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